5,5-Dimethyl-1-(2-methylphenyl)imidazolidine-2,4-dione
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Overview
Description
5,5-Dimethyl-1-(2-methylphenyl)imidazolidine-2,4-dione is a chemical compound belonging to the class of imidazolidinediones. It is characterized by a five-membered ring structure with two nitrogen atoms and two carbonyl groups at positions 2 and 4. This compound is known for its diverse applications in various fields, including chemistry, biology, and medicine.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,5-Dimethyl-1-(2-methylphenyl)imidazolidine-2,4-dione typically involves the reaction of 5,5-dimethylhydantoin with 2-methylphenyl isocyanate. The reaction is carried out under controlled conditions, often in the presence of a catalyst to facilitate the formation of the imidazolidine-2,4-dione ring structure .
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques, which allow for the efficient and scalable production of the compound. These methods often utilize advanced reactor designs and optimized reaction conditions to achieve high yields and purity .
Chemical Reactions Analysis
Types of Reactions
5,5-Dimethyl-1-(2-methylphenyl)imidazolidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature and pH, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce different reduced forms of the compound .
Scientific Research Applications
5,5-Dimethyl-1-(2-methylphenyl)imidazolidine-2,4-dione has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Industry: Utilized in the production of various industrial chemicals and materials.
Mechanism of Action
The mechanism of action of 5,5-Dimethyl-1-(2-methylphenyl)imidazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. For instance, it has been shown to stimulate insulin release by interacting with pancreatic cells. The compound’s structure allows it to bind to specific receptors and enzymes, modulating their activity and leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
5,5-Dimethylhydantoin: A structurally similar compound with different functional groups.
5-Ethyl-5-methylimidazolidine-2,4-dione: Another imidazolidinedione derivative with an ethyl group instead of a methyl group.
Uniqueness
5,5-Dimethyl-1-(2-methylphenyl)imidazolidine-2,4-dione is unique due to its specific substitution pattern and the presence of the 2-methylphenyl group. This structural feature imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
51027-19-1 |
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Molecular Formula |
C12H14N2O2 |
Molecular Weight |
218.25 g/mol |
IUPAC Name |
5,5-dimethyl-1-(2-methylphenyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C12H14N2O2/c1-8-6-4-5-7-9(8)14-11(16)13-10(15)12(14,2)3/h4-7H,1-3H3,(H,13,15,16) |
InChI Key |
LTGGCSKCLPORCD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2C(=O)NC(=O)C2(C)C |
Origin of Product |
United States |
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